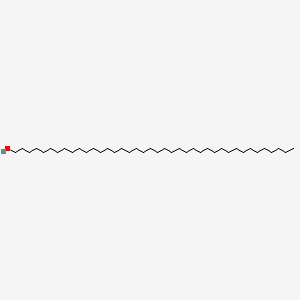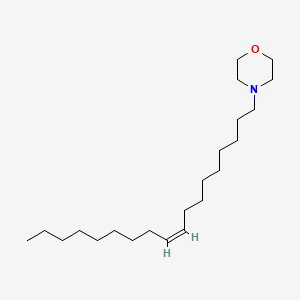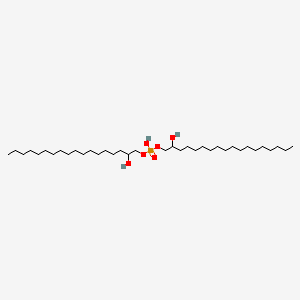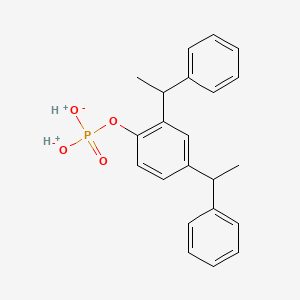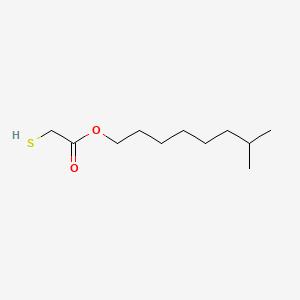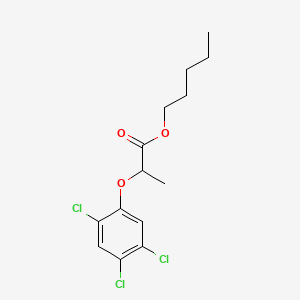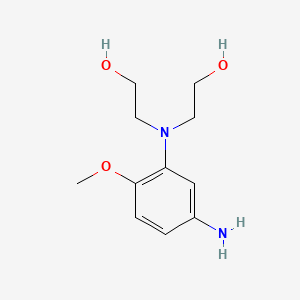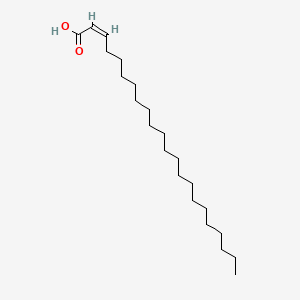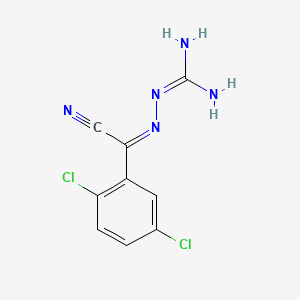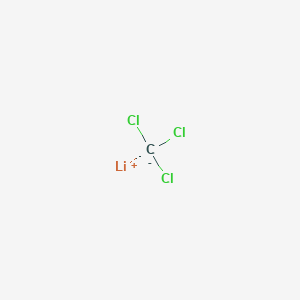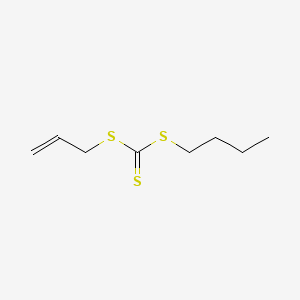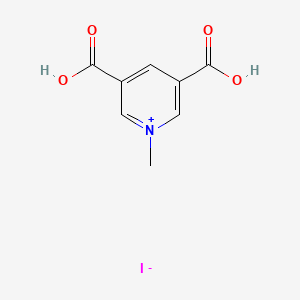
3,5-Dicarboxy-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicarboxy-1-methylpyridinium iodide is a chemical compound with the molecular formula C8H8INO4 and a molecular weight of 309.058 g/mol It is a derivative of pyridine, featuring carboxyl groups at the 3 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarboxy-1-methylpyridinium iodide typically involves the reaction of 3,5-dicarboxypyridine with methyl iodide under basic conditions. The reaction proceeds as follows:
- Dissolve 3,5-dicarboxypyridine in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarboxy-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Alcohols or other reduced forms of the carboxyl groups.
Substitution: Various pyridinium salts depending on the nucleophile used.
Scientific Research Applications
3,5-Dicarboxy-1-methylpyridinium iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dicarboxy-1-methylpyridinium iodide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological activities and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dicarboxy-1-methylpyridinium chloride: Similar structure but with a chloride counterion.
2-Chloro-1-methylpyridinium iodide: Features a chloro group at the 2 position instead of carboxyl groups at the 3 and 5 positions
Uniqueness
3,5-Dicarboxy-1-methylpyridinium iodide is unique due to the presence of two carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .
Properties
CAS No. |
84824-91-9 |
|---|---|
Molecular Formula |
C8H8INO4 |
Molecular Weight |
309.06 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide |
InChI |
InChI=1S/C8H7NO4.HI/c1-9-3-5(7(10)11)2-6(4-9)8(12)13;/h2-4H,1H3,(H-,10,11,12,13);1H |
InChI Key |
PSRNFLOPUFDHLM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


